molecular formula C8H6N2O4 B1426085 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid CAS No. 337463-89-5

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Cat. No. B1426085
M. Wt: 194.14 g/mol
InChI Key: GJSZXSXYEKSOAN-UHFFFAOYSA-N
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Description

“3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O4 . It is used in various applications, including as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of compounds like “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid” has been a subject of interest due to their biological activity. Common methods for synthesizing such compounds involve using phenol, primary amines, and aldehydes as raw materials, and carrying out a Mannich reaction . Another important method involves condensation of o-aminomethylphenol with aldehydes or ketones under the catalytic action of SnCl4, Me, SiCl, etc .


Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid” can be represented by the SMILES string: C1C (=O)NC2=C (O1)C=CC (=N2)C (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid” include a melting point of 204-206 °C, and a density of 1.327±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in the synthesis of various derivatives, such as ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate, which are obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002). This demonstrates its role in facilitating the creation of complex organic structures.

Pharmacological Potential

  • Certain derivatives, like 7-oxo-2, 3-dihydro-7H-pyrido[1, 2, 3-de][1, 4] benzoxazine-6-carboxylic acids, have been synthesized as part of a search for new synthetic antibacterial agents to combat systemic infection, showing significant antibacterial activity against a range of pathogens (Hayakawa, Hiramitsu, & Tanaka, 1984). This highlights the compound's potential in contributing to medical research and pharmaceutical development.

Structural and Chemical Studies

  • Research into the compound's derivatives, like 3,4-二氫-2H-苯並[1,4]噁嗪, has led to the development of new synthesis methods, providing insights into the chemistry of heterocyclic compounds (詹淑婷, 2012). This is significant for expanding the understanding of organic chemistry.

Novel Synthesis Approaches

  • Innovative approaches to synthesize related compounds, like pyrido[3,2-b][1,4]oxazine derivatives, have been reported. These methods have implications for the development of new pharmaceutical compounds, showcasing the compound's versatility in drug discovery (Gim et al., 2007).

Applications in Heterocyclic Chemistry

  • The compound is instrumental in the synthesis of complex heterocyclic structures, as seen in the creation of pyrido[2,3-b][1,4]oxazin-2-ones, which are prepared via a one-pot annulation process. This exemplifies its utility in the synthesis of novel organic structures (Cho et al., 2003).

properties

IUPAC Name

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-6-3-14-5-2-1-4(8(12)13)9-7(5)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSZXSXYEKSOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726317
Record name 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

CAS RN

337463-89-5
Record name 3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337463-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This acid was prepared from 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxaldehyde (900 mg) by oxidation with Oxone (potassium peroxymonosulphate) (3.7 g) in a DMF solution (50 mL). After 1.5 hours at room temperature, dilution with water (50 mL) filtration and drying in vacuo afforded the acid as an off-white solid (687 mg, 70%): LCMS (ES) m/e 195 (M+H)+; 1H NMR δ 7.81 (d, J=8.1 Hz, 1H), 7.41 (d, J=8.1 Hz, 1H), 4.77 (s, 2H).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
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3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

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